N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that features a unique combination of furan and benzodioxepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the preparation of the furan and benzodioxepine intermediates. The furan rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzodioxepine ring is often formed via a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol share the furan ring structure.
Benzodioxepine Derivatives: Compounds such as 1,5-benzodioxepin-3-amine and 1,5-benzodioxepin-3-ol share the benzodioxepine ring structure.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its combination of furan and benzodioxepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c21-27(22,14-6-7-18-19(12-14)26-11-3-10-25-18)20-13-15(16-4-1-8-23-16)17-5-2-9-24-17/h1-2,4-9,12,15,20H,3,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAOVKMYKGCHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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